![molecular formula C15H10F4O3 B454896 4-Methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzaldehyde CAS No. 438219-32-0](/img/structure/B454896.png)

4-Methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

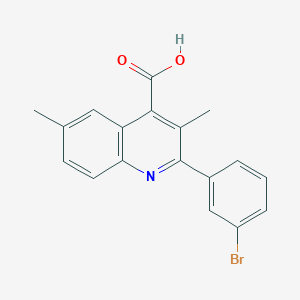

4-Methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzaldehyde, also known as MTFB, is an organic compound that has gained significant attention in various fields of scientific research and industry due to its unique properties and potential applications. It has a molecular formula of C₁₅H₁₀F₄O₃ and a molecular weight of 314.24 g/mol .

Aplicaciones Científicas De Investigación

HPLC-UV Method Development for Analysis

A quantitative HPLC-UV method was developed and validated for analyzing methoxyamine (MX) using 4-(diethylamino)benzaldehyde as a derivatizing agent. This method employed a reversed-phase C18 column, internal standard benzil, and a UV detector at 310 nm wavelength, providing a linear calibration range from 0.100 to 10.0 microM for MX. The method demonstrated high precision and accuracy, potentially applicable for MX analysis in pharmaceutical preparations (Liao et al., 2005).

Synthesis and Characterisation of N1,N4-Diarylidene-S-Methyl-Thiosemicarbazone Chelates

A study synthesized methoxy-substituted N1,N4-diarylidene-S-methyl-thiosemicarbazone chelates with Fe(III) and Ni(II) from reactions involving hydroxy-methoxy-benzaldehyde and S-methyl-thiosemicarbazones. Characterization involved various spectroscopic techniques, and cytotoxicity assays using K562 chronic myeloid leukemia and ECV 304 human endothelial cell lines suggested potential anti-leukemic effects of iron(III) chelates (Bal et al., 2007).

Catechol O-methyltransferase Inhibition

A series of 5-substituted 3-hydroxy-4-methoxybenzoic acids and benzaldehydes were synthesized and evaluated as inhibitors of rat liver catechol O-methyltransferase. The study found that benzaldehydes were significantly more potent inhibitors than the corresponding benzoic acids, with electron-withdrawing substituents in the 5 position greatly enhancing their inhibitory activity (Borchardt et al., 1982).

Safety and Hazards

Propiedades

IUPAC Name |

4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F4O3/c1-21-12-3-2-8(6-20)4-9(12)7-22-15-13(18)10(16)5-11(17)14(15)19/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOBMJKCWOLEOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)COC2=C(C(=CC(=C2F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-2-(4-methoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B454813.png)

![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454814.png)

![Methyl 4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methyl-2-thienyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454815.png)

![ethyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B454817.png)

![N-(3-chloro-2-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B454818.png)

![2-methyl-3-[1-(2-methylphenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B454819.png)

![2-[1-[4-(dimethylamino)phenyl]-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(2-iodophenyl)acetamide](/img/structure/B454820.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B454822.png)

![N-[1-(4-tert-butylphenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B454823.png)

![Methyl 4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454832.png)

![2-amino-4-{4-[(2-bromophenoxy)methyl]-5-methyl-2-thienyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B454833.png)

![2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B454835.png)

![2-Amino-4-{4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B454836.png)